molecular formula C10H18O5S B8342213 2-Methyl-2-(tetrahydro-pyran-4-ylmethanesulfonyl)-propionic acid

2-Methyl-2-(tetrahydro-pyran-4-ylmethanesulfonyl)-propionic acid

Cat. No. B8342213
M. Wt: 250.31 g/mol
InChI Key: XYEKAPUJTOPIID-UHFFFAOYSA-N
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Patent
US08829034B2

Procedure details

To a solution of 769 mg (2.77 mmol) of 2-methyl-2-(tetrahydro-pyran-4-ylmethanesulfonyl)-propionic acid ethyl ester in THF/water (1/1, 10 mL) were added 228 mg (5.43 mmol) of lithium hydroxide monohydrate. The reaction was stirred at room temperature for 18 h. The reaction was concentrated under reduced pressure. The residue was dissolved in water (10 mL) and washed with diethyl ether (2×25 mL). The aqueous layer was cooled in an ice bath and then acidified with 1M aqueous HCl solution to pH 2. The acidic aqueous layer was extracted with ethyl acetate (2×50 mL) and with isopropanol/chloroform (3×50 mL). The combined organic extracts were dried over Na2SO4 and filtered. Concentration of the filtrate under reduced pressure afforded 734 mg of 2-methyl-2-(tetrahydro-pyran-4-ylmethanesulfonyl)-propionic acid.
Name
2-methyl-2-(tetrahydro-pyran-4-ylmethanesulfonyl)-propionic acid ethyl ester
Quantity
769 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
228 mg
Type
reactant
Reaction Step One
Name
THF water
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:18])[C:5]([CH3:17])([S:7]([CH2:10][CH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1)(=[O:9])=[O:8])[CH3:6])C.O.[OH-].[Li+]>C([O-])(O)=O.[Na+].[Cl-].[Na+].O>[CH3:17][C:5]([S:7]([CH2:10][CH:11]1[CH2:12][CH2:13][O:14][CH2:15][CH2:16]1)(=[O:9])=[O:8])([CH3:6])[C:4]([OH:18])=[O:3] |f:1.2.3,4.5.6.7.8|

Inputs

Step One
Name
2-methyl-2-(tetrahydro-pyran-4-ylmethanesulfonyl)-propionic acid ethyl ester
Quantity
769 mg
Type
reactant
Smiles
C(C)OC(C(C)(S(=O)(=O)CC1CCOCC1)C)=O
Name
lithium hydroxide monohydrate
Quantity
228 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
THF water
Quantity
10 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+].[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (10 mL)
WASH
Type
WASH
Details
washed with diethyl ether (2×25 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The acidic aqueous layer was extracted with ethyl acetate (2×50 mL) and with isopropanol/chloroform (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC(C(=O)O)(C)S(=O)(=O)CC1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 734 mg
YIELD: CALCULATEDPERCENTYIELD 105.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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